(2-Bromo-1-methoxyethyl)benzene
Overview
Description
(2-Bromo-1-methoxyethyl)benzene is an organic compound with the molecular formula C9H11BrO It consists of a benzene ring substituted with a bromine atom and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the bromination of 1-methoxyethylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine acting as the electrophile and the benzene ring undergoing electrophilic aromatic substitution .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-1-methoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, the reaction with sodium methoxide can yield (2-methoxy-1-methoxyethyl)benzene.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: (2-Methoxy-1-methoxyethyl)benzene.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: (1-Methoxyethyl)benzene.
Scientific Research Applications
(2-Bromo-1-methoxyethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Medicinal Chemistry: It may be utilized in the development of new drugs and therapeutic agents due to its potential biological activity.
Chemical Biology: Researchers use it to study the interactions between small molecules and biological targets, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of (2-Bromo-1-methoxyethyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. This results in the formation of a positively charged benzenonium intermediate, which subsequently undergoes deprotonation to yield the substituted product .
Comparison with Similar Compounds
(2-Bromoethyl)benzene: Similar structure but lacks the methoxy group.
(2-Methoxyethyl)benzene: Similar structure but lacks the bromine atom.
(2-Bromoanisole): Contains a bromine atom and a methoxy group directly attached to the benzene ring.
Uniqueness: (2-Bromo-1-methoxyethyl)benzene is unique due to the presence of both a bromine atom and a methoxyethyl group, which confer distinct reactivity and properties. The combination of these substituents allows for versatile chemical transformations and applications in various fields of research and industry .
Properties
IUPAC Name |
(2-bromo-1-methoxyethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001303439 | |
Record name | (2-Bromo-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13685-00-2 | |
Record name | (2-Bromo-1-methoxyethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13685-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromo-1-methoxyethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013685002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13685-00-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Bromo-1-methoxyethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001303439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1-methoxyethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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